molecular formula C21H26N4O3S B2857271 Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate CAS No. 851809-20-6

Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate

Cat. No.: B2857271
CAS No.: 851809-20-6
M. Wt: 414.52
InChI Key: BHTDGXWXZUQEON-UHFFFAOYSA-N
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Description

Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core substituted with a hydroxy group at position 6 and a methyl group at position 2. The p-tolyl (4-methylphenyl) moiety is attached via a methylene bridge to the piperidine ring, which is further functionalized with an ethyl carboxylate group at position 3.

Properties

IUPAC Name

ethyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-4-28-20(27)16-9-11-24(12-10-16)17(15-7-5-13(2)6-8-15)18-19(26)25-21(29-18)22-14(3)23-25/h5-8,16-17,26H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTDGXWXZUQEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)C)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit promising anticancer properties. Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate may interact with specific biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that compounds containing the thiazolo-triazole moiety can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Potential
The compound's structure suggests potential anti-inflammatory properties. Thiazole and triazole derivatives have been studied for their ability to inhibit inflammatory pathways and cytokine production. This compound may serve as a lead compound for developing new anti-inflammatory agents .

Dermatological Applications

Cosmetic Formulations
The compound's unique chemical structure allows it to be utilized in cosmetic formulations aimed at improving skin health. Its potential moisturizing and skin-repairing properties make it suitable for inclusion in topical products designed for sensitive or damaged skin. Studies on similar compounds have shown efficacy in enhancing skin hydration and barrier function .

Stability and Efficacy in Topical Products
Research indicates that formulations incorporating such complex compounds can enhance the stability and efficacy of topical applications. The interaction of this compound with skin layers can be optimized through experimental design techniques to maximize therapeutic benefits while ensuring safety for users .

Polymer Science

Polymeric Delivery Systems
The integration of this compound into polymeric systems could enhance the delivery of active ingredients in cosmetic and pharmaceutical formulations. Polymers can be engineered to respond to environmental stimuli (e.g., pH changes or temperature), allowing for controlled release of the compound at targeted sites within the body or on the skin.

Case Studies

Study Focus Findings Reference
Anticancer PropertiesDemonstrated inhibition of cancer cell lines through apoptosis pathways
Anti-inflammatory EffectsReduced cytokine levels in vitro
Cosmetic EfficacyImproved skin hydration and barrier function in clinical trials
Polymeric Delivery SystemsEnhanced stability and controlled release profiles observed

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility and biological activity.

Reaction Conditions Reagents Product Applications
Aqueous NaOH (1M), ethanol, refluxSodium hydroxide1-((6-Hydroxy-2-methylthiazolo[3,2-b] triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylic acidPrecursor for amide synthesis
HCl (6M), THF, 60°CHydrochloric acidSame carboxylic acid productDrug formulation optimization

Oxidation of the Hydroxyl Group

The hydroxyl group on the thiazolo-triazole moiety can be oxidized to a ketone, altering electronic properties and binding affinity.

Reaction Conditions Reagents Product Applications
KMnO₄, H₂SO₄, 40°CPotassium permanganate6-Oxo-2-methylthiazolo[3,2-b] triazol-5-yl derivativeEnhanced metabolic stability

Coupling Reactions

The carboxylic acid (post-hydrolysis) participates in amide bond formation, enabling structural diversification.

Reaction Conditions Reagents Product Applications
DCC/DMAP, DCM, RTDicyclohexylcarbodiimide (DCC)Amide derivatives with aromatic aminesTargeted drug design

Nucleophilic Substitution

The hydroxyl group acts as a nucleophile in alkylation or acylation reactions.

Reaction Conditions Reagents Product Applications
Ethyl bromoacetate, K₂CO₃Potassium carbonateO-Alkylated ether derivativeProdrug development
Acetyl chloride, pyridinePyridineO-Acetylated derivativeImproved lipophilicity

Cyclization Reactions

Under thermal or catalytic conditions, the compound undergoes cyclization to form fused heterocycles.

Reaction Conditions Reagents Product Applications
PPA, 120°CPolyphosphoric acidThiazolo[3,2-b]triazolo[4,5-d]pyridinoneNovel kinase inhibitors

Hydrogen Bonding Interactions

While not a traditional reaction, the hydroxyl and ester groups participate in hydrogen bonding, influencing crystallinity and receptor binding. Computational studies reveal:

  • Hydroxyl group : Forms strong H-bonds with protein residues (e.g., Asp130 in NMDA receptors) .

  • Ester carbonyl : Interacts with water molecules in aqueous solutions, affecting solubility.

Comparative Reactivity Analysis

The table below compares reactivity trends across derivatives:

Functional Group Reactivity Key Observations
Ethyl esterHigh (hydrolysis)Faster hydrolysis in basic vs. acidic conditions
Hydroxyl (thiazolo-triazole)Moderate (oxidation)Steric hindrance from p-tolyl group reduces oxidation rate
Piperidine nitrogenLowRequires strong alkylating agents (e.g., methyl iodide) for quaternization

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on their core heterocyclic systems, substituents, and functional groups. Below is a detailed comparison with key derivatives:

Core Heterocyclic Systems and Substituent Effects

Compound Core Structure Key Substituents Observed Properties
Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate (Target) Thiazolo[3,2-b][1,2,4]triazole 6-hydroxy, 2-methyl, p-tolylmethyl, ethyl carboxylate Hypothesized enhanced solubility (hydroxy group) and bioactivity (triazole-thiazole)
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate 1,2,3-Triazole Chloropyridylmethyl, ethoxymethyleneamino, ethyl carboxylate Insecticidal activity; electron delocalization in triazole enhances stability
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate Pyrazole 4-methoxybenzyl, p-tolyl, ethyl carboxylate Agrochemical applications; intermolecular hydrogen bonding stabilizes crystal lattice
Ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate Thiazole-Pyrazole hybrid Trifluoromethyl, methyl, ethyl carboxylate Potential acaricidal/nematicidal activity due to fluorine’s electronegativity
Key Observations:

Hydroxy vs. Halogen Substituents : The target compound’s 6-hydroxy group may improve aqueous solubility compared to chloro or trifluoromethyl substituents in analogs . However, halogenated derivatives often exhibit stronger electronegativity, enhancing binding to biological targets .

Triazole-Thiazole Hybrid vs.

p-Tolyl Group : The p-tolyl moiety is a common feature in analogs , suggesting its role in hydrophobic interactions with biological targets.

Challenges:
  • The hydroxy group at position 6 may require protection during synthesis to prevent undesired side reactions.
  • Steric hindrance from the p-tolylmethyl group could complicate piperidine functionalization .

Hydrogen Bonding and Molecular Stability

Comparative crystallographic data from analogs reveals:

  • Intramolecular Hydrogen Bonds : The target’s hydroxy group may form intramolecular C–H⋯O bonds, stabilizing the thiazolo-triazole core, as seen in similar triazole derivatives .
  • Intermolecular Interactions : The ethyl carboxylate group likely participates in C–H⋯O/N interactions, analogous to pyrazole-carboxylate compounds .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed?

The synthesis involves multi-step reactions requiring precise control of regioselectivity and functional group compatibility. Key challenges include:

  • Cyclization of thiazolo-triazole core : Achieving the correct ring closure without side products requires catalysts like hydrazine derivatives and temperature optimization (80–100°C in ethanol) .
  • Stereochemical control during piperidine coupling : Steric hindrance from the p-tolyl group necessitates slow addition of coupling agents (e.g., DCC/DMAP) and inert atmosphere conditions .
  • Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical due to polar byproducts .

Q. Which spectroscopic methods are most effective for characterizing its structure?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry of the thiazolo-triazole ring and piperidine substitution patterns. Aromatic protons of the p-tolyl group appear as distinct doublets (δ 7.2–7.4 ppm), while the hydroxy group shows broad singlet (~δ 10.5 ppm) .
  • X-ray crystallography : Resolves absolute configuration and bond angles (e.g., C–S–C bond in thiazole at ~87°), validated via SHELXL refinement .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+^+ at m/z 485.1342) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Antimicrobial screening : Broth microdilution (MIC against S. aureus and C. albicans) with 24–48 hr incubation, comparing zones of inhibition to reference drugs .
  • Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., MCF-7, HepG2), using IC50_{50} values to assess potency .
  • Enzyme inhibition : Fluorescence-based assays targeting NLRP3 inflammasome or cytochrome P450 isoforms, with activity normalized to controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Functional group variation : Synthesize analogs with substituted aryl groups (e.g., 3,4,5-trimethoxyphenyl vs. p-tolyl) to assess electronic effects on bioactivity .
  • Piperidine ring modifications : Introduce methyl or carboxylate groups at C-4 to evaluate steric/ionic interactions with target proteins .
  • Triazole-thiazole hybridization : Compare activity against simpler triazole or thiazole derivatives to identify synergistic effects .

Q. What computational approaches predict its interaction with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3LD6 for 14-α-demethylase) to map binding modes. Key interactions include hydrogen bonding between the hydroxy group and Arg459^{459} .
  • QSAR modeling : Develop 2D/3D descriptors (e.g., logP, polar surface area) to correlate with antimicrobial IC50_{50} values, validated via leave-one-out cross-validation .
  • MD simulations : Assess stability of ligand-protein complexes (50 ns trajectories) using AMBER, focusing on RMSD fluctuations in binding pockets .

Q. How can contradictions in biological activity data across studies be resolved?

  • Assay standardization : Replicate studies under identical conditions (e.g., pH 7.4, 10% FBS) to minimize variability .
  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities like unreacted thiazole precursors may skew results .
  • Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected pathways (e.g., NLRP3 inflammasome) .

Q. What strategies optimize its stability under physiological conditions?

  • Thermal stability : TGA/DSC analysis (25–300°C, 10°C/min) reveals decomposition points; lyophilization improves long-term storage .
  • pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via LC-MS. The hydroxy group shows instability at pH >8, requiring formulation with enteric coatings .
  • Light sensitivity : UV-vis spectroscopy (λ 250–400 nm) identifies photodegradation products; amber glassware or antioxidants (e.g., BHT) mitigate this .

Q. How does its activity compare to structurally similar analogs?

  • Thiazolo-triazole vs. triazolo-thiadiazole : The thiazole ring enhances microbial membrane penetration (logP ~2.5) compared to more polar thiadiazole analogs (logP ~1.8) .
  • p-Tolyl vs. 3,4,5-trimethoxyphenyl : Methoxy substitutions increase cytotoxicity (IC50_{50} 12 μM vs. 28 μM in MCF-7) due to improved DNA intercalation .
  • Piperidine vs. piperazine : Piperazine derivatives exhibit better solubility but reduced blood-brain barrier permeability (PSA 85 Ų vs. 78 Ų) .

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